
Nifeviroc
Übersicht
Beschreibung
Nifeviroc is a small molecule drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It is primarily used for the treatment of human immunodeficiency virus type-1 (HIV-1) infections. By inhibiting the CCR5 receptor, this compound prevents the virus from entering and infecting human cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nifeviroc involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed in patents held by the originating organizations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the compound’s integrity .
Analyse Chemischer Reaktionen
Reaktionstypen: Nifeviroc durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und möglicherweise seine Aktivität verändern.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation hydroxylierte Derivate entstehen, während bei der Reduktion deoxygenierte Verbindungen gebildet werden können .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Nifeviroc has been investigated across various scientific domains, leading to diverse applications:
Chemistry
- Model Compound : this compound serves as a model compound to study CCR5 antagonism and its effects on chemical pathways.
- Synthesis Studies : Research into synthetic routes has improved production efficiency, focusing on multi-step organic reactions with enhanced yields.
Biology
- Virology Research : The compound is essential for studying HIV entry mechanisms and evaluating antiviral strategies. It has shown effectiveness in cell-based experiments to block HIV from infecting healthy immune cells .
Medicine
- Therapeutic Agent : this compound is explored as a potential therapeutic agent for HIV treatment, with ongoing clinical trials assessing its efficacy and safety in combination therapies for patients resistant to other treatments .
- Pharmacokinetics : Studies are underway to understand its pharmacokinetic profile, including interactions with metabolic enzymes and transporters, which are crucial for determining dosing regimens and minimizing side effects .
Industry
- Drug Development : this compound is utilized in developing new antiviral drugs and formulations, including microemulsions and hydrogels for controlled drug delivery systems .
Preclinical Studies
Research has demonstrated this compound's effectiveness in blocking various HIV strains in vitro, showcasing its potential to resist viral resistance—a significant challenge in HIV therapy.
Clinical Trials
Ongoing clinical trials are assessing this compound's safety and efficacy in combination with existing antiretroviral therapies. Initial findings suggest favorable outcomes regarding tolerability and viral suppression rates in patients previously treated with other regimens .
Stability Studies
Recent studies on this compound-loaded microemulsions have shown promising results regarding their stability under various conditions. These formulations maintain their integrity without significant degradation over time, indicating potential for effective drug delivery systems .
Wirkmechanismus
Nifeviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding prevents the HIV-1 virus from interacting with the receptor, thereby blocking the virus’s entry into the cell. The unique exo configuration of this compound allows it to sterically hinder access to the extracellular loop 2 (ECL2) region of CCR5, further enhancing its antagonistic activity .
Vergleich Mit ähnlichen Verbindungen
Maraviroc: Another CCR5 antagonist used for HIV-1 treatment.
Cenicriviroc: A dual CCR2 and CCR5 antagonist with anti-inflammatory and anti-infective properties.
TAK-779: A non-peptide CCR5 and CXCR3 antagonist with potent anti-HIV activity.
Uniqueness of Nifeviroc: this compound is unique due to its specific binding mechanism and high potency against a diverse group of R5-tropic HIV-1 strains. Unlike other CCR5 antagonists, this compound’s exo configuration allows it to block access to critical regions of the CCR5 receptor, making it highly effective in preventing HIV-1 entry .
Biologische Aktivität
Nifeviroc is a novel small molecule inhibitor primarily developed as an anti-HIV therapeutic agent. It specifically targets the C-C chemokine receptor type 5 (CCR5), a crucial entry point for certain strains of HIV into host cells. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in HIV treatment.
This compound operates as a CCR5 antagonist , effectively blocking the receptor's interaction with HIV. This inhibition prevents the virus from entering and infecting healthy immune cells. The compound exhibits a remarkable inhibitory concentration (IC50) value of 2.9 nM , indicating its potent activity against CCR5-tropic strains of HIV, which are prevalent in many infected individuals.
Structure-Activity Relationship
The structural features of this compound include a trisubstituted pyrrolidine ring , which is essential for its biological activity. The compound has been optimized through various synthetic routes to enhance its potency while minimizing toxicity. Research has indicated that modifications based on bioisosteric principles can lead to the development of analogues with improved properties, maintaining low toxicity levels while retaining high antiviral efficacy .
Efficacy in Preclinical Studies
This compound's efficacy has been demonstrated in several preclinical studies, where it has shown significant antiviral activity against various HIV strains. Its selectivity for CCR5-tropic strains makes it particularly valuable for patients who exhibit resistance to other antiretroviral therapies. In vitro experiments have confirmed that this compound effectively inhibits HIV entry into immune cells, showcasing its potential as a critical component in combination therapy regimens for HIV-positive patients .
Comparative Analysis with Other CCR5 Inhibitors
The following table compares this compound with other CCR5 antagonists based on their mechanisms of action and potency:
Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |
---|---|---|---|
This compound | CCR5 antagonist | 2.9 | Highly selective for CCR5-tropic HIV strains |
Maraviroc | CCR5 antagonist | 3.8 | Approved for clinical use; broader spectrum |
Vicriviroc | CCR5 antagonist | 10 | Investigational; potential for resistance management |
Aplaviroc | CCR5 antagonist | 0.6 | Potent against resistant strains |
Cenicriviroc | Dual CCR2/CCR5 antagonist | 1.0 | Targets additional pathways beyond HIV |
This compound's unique structural characteristics and its potent activity against HIV distinguish it from these similar compounds, positioning it as a promising candidate for further development in HIV therapy.
Clinical Trials and Case Studies
Ongoing clinical trials are essential to evaluate the safety and efficacy of this compound in human subjects. Preliminary studies have focused on assessing its pharmacokinetic profile and interactions with other antiretroviral drugs. These studies are crucial for determining appropriate dosing regimens and minimizing potential side effects during treatment.
Notable Case Studies
- Phase I Trials : Initial human trials have aimed to establish the maximum tolerated dose of this compound while monitoring safety parameters.
- Combination Therapy Studies : Research is ongoing to explore this compound's effectiveness when used alongside existing antiretroviral therapies, particularly in patients with resistant viral strains.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl N-[1-[[(3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2/t28-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKQYZFEVKYDB-UVMMSNCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C1CCN(CC1)C[C@H]2CN(C[C@@]2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.